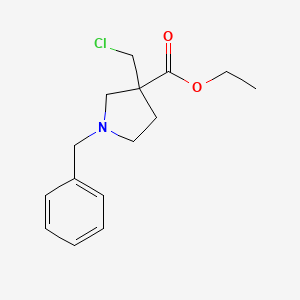

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate (CAS: 2654084-03-2) is a pyrrolidine-based compound with the molecular formula C₁₅H₂₀ClNO₂ and a molecular weight of 281.778 g/mol. Structurally, it features a pyrrolidine ring substituted with a benzyl group at position 1, a chloromethyl group at position 3, and an ethyl ester moiety. This compound is commercially available in 250 mg and 1 g quantities, priced at $420.00 (discounted) and $765.00 (discounted), respectively, and is strictly designated for research purposes .

Properties

Molecular Formula |

C15H20ClNO2 |

|---|---|

Molecular Weight |

281.78 g/mol |

IUPAC Name |

ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

InChI Key |

WIUFGMOFFPUJBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)CCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

Starting Pyrrolidine Derivatives: The synthesis often begins with commercially available or easily prepared pyrrolidine-3-carboxylic acid esters or their derivatives. These provide the core pyrrolidine skeleton with the carboxylate functionality already in place.

N-Benzylation: Introduction of the benzyl group at the nitrogen atom is commonly achieved via nucleophilic substitution using benzyl halides under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

Enantioselective Hydrogenation Approach

A patented process describes an enantioselective hydrogenation method to prepare pyrrolidine-3-carboxylic acids with high enantiomeric purity, which can be converted to their esters. Key aspects include:

Use of a ruthenium-based homogeneous catalyst complexed with chiral diphosphine ligands to achieve stereoselective hydrogenation under moderate conditions.

The catalyst formula is Ru(T)2D, where T is an alkyl carboxylate (preferably methyl acetate) and D is a chiral diphosphine ligand selected from a defined group of aryl-substituted phosphines.

The reaction proceeds with high yield and enantiomeric excess (>99.9% ee), allowing direct isolation of the desired stereoisomer without further purification.

After hydrogenation, the free acid or its salt can be converted to the ethyl ester by reaction with suitable bases such as triethylamine and ethylating agents.

Chloromethylation Step

The introduction of the chloromethyl group at the 3-position of the pyrrolidine ring is achieved through nucleophilic substitution or halogenation reactions.

A typical procedure involves the reaction of the corresponding hydroxymethyl or methyl precursor with chlorinating agents under controlled conditions to yield the chloromethyl derivative.

Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side products.

Purification and Characterization

The crude product is purified by crystallization or chromatographic methods.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and chromatographic purity assessments are employed to confirm the chemical structure and purity of the final compound.

Representative Preparation Procedure (Based on Patent and Literature Data)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine-3-carboxylic acid ester + Benzyl bromide, base (e.g., K2CO3) | N-Benzylation via nucleophilic substitution | Formation of N-benzylpyrrolidine-3-carboxylate ester |

| 2 | Ruthenium catalyst Ru(T)2D, H2 gas, solvent (e.g., dioxane), triethylamine | Enantioselective hydrogenation of pyrrolidine ring | High enantiomeric purity intermediate acid or ester |

| 3 | Chlorinating agent (e.g., SOCl2 or chloromethylating reagent), solvent, controlled temperature | Chloromethylation at 3-position | Formation of this compound |

| 4 | Purification by crystallization or extraction | Isolation of pure product | >99% purity with confirmed stereochemistry |

Reaction Conditions and Optimization

Catalyst Selection: The choice of chiral diphosphine ligand in the Ru catalyst complex is critical for enantioselectivity.

Base Usage: Tertiary amines such as triethylamine are preferred bases for esterification and neutralization steps.

Temperature Control: Moderate temperatures (room temperature to 40°C) are maintained to avoid decomposition or racemization.

Solvent Choice: Polar aprotic solvents like dioxane or methanol are commonly used to facilitate reactions and solubilize intermediates.

Reaction Time: Extended stirring times (up to 18 hours) ensure complete conversion in hydrogenation and chloromethylation steps.

Analytical and Structural Confirmation

NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrrolidine ring and the presence of benzyl and chloromethyl groups.

Mass Spectrometry: Confirms molecular weight and fragmentation consistent with this compound.

Chiral Purity: Enantiomeric excess is assessed by chiral HPLC or other chiral analytical methods, with values exceeding 99% reported in optimized procedures.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| N-Benzylation | Nucleophilic substitution | Benzyl bromide, base | Straightforward, high yield | Control of over-alkylation |

| Enantioselective Hydrogenation | Ru-catalyzed chiral hydrogenation | Ru(T)2D catalyst, H2 | High enantiomeric purity, moderate conditions | Catalyst cost, optimization required |

| Chloromethylation | Halogenation of hydroxymethyl intermediate | SOCl2 or chloromethylating agents | Efficient introduction of Cl group | Side reactions, need for temperature control |

| Purification | Crystallization, extraction | Solvents (methanol, organic solvents) | High purity product | Removal of catalyst residues |

Perspectives from Varied Sources

The patented enantioselective hydrogenation method offers an economical and scalable route to the chiral pyrrolidine intermediate with excellent stereochemical control, which is critical for biological activity.

Commercial suppliers emphasize the importance of precise reaction control and analytical verification to ensure reproducibility and high purity of this compound for research use.

Although direct biological activity data for this compound is limited, structurally related pyrrolidine derivatives are actively studied for their pharmacological potential, underscoring the importance of reliable synthetic methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (SN) reactions. Key transformations include:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Ethanol, reflux, 12 h | Ethyl 1-benzyl-3-(aminomethyl)pyrrolidine-3-carboxylate |

| Sodium azide (NaN₃) | DMF, 60°C, 6 h | Ethyl 1-benzyl-3-(azidomethyl)pyrrolidine-3-carboxylate |

| Potassium thiocyanate (KSCN) | Acetone, 50°C, 8 h | Ethyl 1-benzyl-3-(thiocyanatomethyl)pyrrolidine-3-carboxylate |

These reactions typically proceed via an SN2 mechanism due to the steric accessibility of the chloromethyl group.

Alkylation Reactions

The chloromethyl group acts as an alkylating agent, transferring the methylene moiety to nucleophilic substrates:

-

With amines :

Reaction with primary amines (e.g., methylamine) in dichloromethane at room temperature yields tertiary amine derivatives. For example:This reaction is critical for synthesizing pharmacologically active amines.

-

With thiols :

Thiols (e.g., ethanethiol) react under basic conditions (K₂CO₃, DMF) to form thioether linkages:

Oxidation

-

Ester group oxidation : While direct oxidation of the ethyl ester is less common, strong oxidizing agents (e.g., KMnO₄ under acidic conditions) may convert the ester to a carboxylic acid, though this is not well-documented for this specific compound .

-

Chloromethyl group oxidation : Limited evidence suggests potential oxidation to a formyl group (-CHO) using CrO₃, though side reactions may dominate.

Reduction

-

Ester reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the ester to a primary alcohol:

-

Chloromethyl reduction : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding a methyl group:

Ring-Opening and Rearrangement Reactions

Under harsh acidic conditions (e.g., concentrated HCl, 100°C), the pyrrolidine ring may undergo cleavage. For example:

This reactivity is leveraged to synthesize open-chain intermediates for further functionalization.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Yield | Applications |

|---|---|---|---|

| Nucleophilic substitution | Chloromethyl | 70–85% | Synthesis of amines, azides |

| Alkylation | Chloromethyl | 65–80% | Drug candidate modification |

| Ester reduction | Ethyl ester | 50–70% | Alcohol precursor synthesis |

Stability and Reaction Considerations

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity of the chloromethyl group.

-

Temperature sensitivity : Reactions above 80°C may lead to ester decomposition or pyrrolidine ring instability .

-

Steric hindrance : The benzyl group at position 1 slightly impedes nucleophilic attack at the chloromethyl site, necessitating optimized reaction times.

Scientific Research Applications

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

Biological Studies: It is used in studies to understand the interactions of pyrrolidine derivatives with biological targets.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. The pyrrolidine ring can interact with various receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Key Observations

Structural Complexity: The target compound has the highest molecular weight (281.778 g/mol) due to its benzyl and chloromethyl substituents. In contrast, simpler heterocycles like thiophene (84.14 g/mol) or 2-cyanopyridine (104.11 g/mol) lack bulky substituents . The chloromethyl group in the target compound enhances reactivity compared to non-halogenated analogs (e.g., 1H-indol-5-amine), making it suitable for nucleophilic substitution reactions.

Price and Commercial Availability :

- The target compound is significantly more expensive ($420/250 mg) than simpler heterocycles like thiophene ($5/g). This reflects its synthetic complexity and specialized research applications .

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ($311/g) shares a high price point, likely due to its brominated pyrrolopyridine scaffold, which is valuable in kinase inhibitor synthesis .

Functional Group Diversity: The benzyl group in the target compound improves lipid solubility, a property absent in polar analogs like 2-cyanopyridine.

Biological Activity

Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chloromethyl group and an ethyl ester, which are critical for its biological interactions. The structure can be depicted as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group is particularly significant as it can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target proteins. This interaction may modulate the activity of enzymes or receptors, resulting in various pharmacological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, similar compounds have shown IC50 values ranging from 0.11 to 5.51 µM against different cancer types, suggesting that structural modifications can enhance potency .

- Antiviral Properties : Compounds structurally related to this compound have demonstrated antiviral activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the low nanomolar range .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50/EC50 Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.11 - 5.51 µM |

| Antiviral | HCV | 0.007 - 0.028 nM |

| Enzyme Inhibition | Various Enzymes | Varies by target |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Screening : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines, revealing that modifications to the chloromethyl group significantly enhanced anticancer potency .

- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes demonstrated that it could inhibit enzymatic activity effectively, suggesting potential therapeutic applications in metabolic diseases .

Q & A

Basic Questions

Q. What are the recommended laboratory-scale synthesis routes for Ethyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate?

- Methodology : The compound can be synthesized via catalytic hydrogenation using Raney nickel (4:1 w/w) in methanol under a hydrogen atmosphere (50 psi), followed by recrystallization from ethanol to obtain crystalline products . Alternatively, alkylation reactions involving benzyl chloride derivatives and potassium carbonate in acetonitrile under reflux conditions (10 hours) have been employed, with purification via silica gel column chromatography .

Q. What safety precautions are critical when handling this compound due to its chloromethyl group?

- Methodology : The chloromethyl group is highly reactive and potentially toxic, analogous to hazardous chloromethyl ethers (e.g., chlorodimethyl ether, RTECS NOT AVAILABLE ). Use fume hoods, nitrile gloves, and secondary containment. Avoid aqueous or protic conditions to prevent hydrolysis. Dispose of waste via licensed chemical disposal services, as recommended for chloromethyl-containing compounds .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze and NMR to verify substituent positions and ester functionality.

- X-ray Crystallography : Use SHELX (SHELXL97) for structure refinement, with hydrogen atoms placed geometrically and refined using a riding model () .

- HPLC-MS : Confirm molecular weight and purity (>91% as per typical COA standards ).

Advanced Research Questions

Q. How can the chloromethyl group’s reactivity be leveraged for targeted derivatization in drug discovery?

- Methodology : The chloromethyl group serves as a versatile electrophile for nucleophilic substitution (e.g., with amines or thiols) to generate pyrrolidine-based analogs. For example, coupling with dipentylamine under basic conditions yields dipentylamino derivatives, as seen in related pyrimidine syntheses . Optimize reaction conditions (solvent polarity, temperature) to minimize side reactions like hydrolysis.

Q. What challenges arise during crystallographic refinement of this compound, particularly regarding hydrogen atom placement and disorder?

- Methodology : In SHELXL, hydrogen atoms attached to carbon are typically placed geometrically (C–H = 0.95–0.98 Å) and refined using a riding model. For disordered regions (e.g., flexible benzyl or chloromethyl groups), use PART instructions to model alternate conformers and apply restraints to bond distances and angles . Validate with Mercury’s void analysis to detect unresolved electron density .

Q. How can Cremer-Pople parameters quantify the pyrrolidine ring’s puckering conformation in this compound?

- Methodology : Define the ring’s puckering amplitude () and phase angle () using the Cremer-Pople method . Calculate displacements perpendicular to the mean plane of the pyrrolidine ring using crystallographic coordinates. Software like WinGX or ORTEP can visualize puckering modes and compare with related structures (e.g., ethyl 1-benzyl-4-hydroxypyrrolidine derivatives ).

Q. How do solvent and crystallization conditions impact the polymorphic outcomes of this compound?

- Methodology : Screen solvents (ethanol, ethyl acetate) under slow cooling or vapor diffusion to isolate stable polymorphs. Use Mercury’s packing similarity tool to compare unit cell parameters and intermolecular interactions (e.g., hydrogen bonding between ester groups) across polymorphs .

Contradictions and Data Gaps

- Toxicity Data : Limited ecotoxicological or biodegradability data exist for this compound. Researchers should extrapolate precautions from structurally similar chloromethyl ethers, which are classified as highly toxic .

- Synthetic Yields : Reported yields (e.g., 76% ) may vary with reagent purity or catalytic activity. Optimize stoichiometry and reaction monitoring (TLC/HPLC) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.